5-tert-Butyl-2-cyclohexylmethyl-2H-pyrazol-3-ylamine
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Overview
Description
5-tert-Butyl-2-cyclohexylmethyl-2H-pyrazol-3-ylamine is an organic compound that features a pyrazole ring substituted with a tert-butyl group and a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-cyclohexylmethyl-2H-pyrazol-3-ylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base such as potassium carbonate.
Attachment of the cyclohexylmethyl group: This can be done through a nucleophilic substitution reaction using cyclohexylmethyl bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-cyclohexylmethyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclohexylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: The major products would include oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
5-tert-Butyl-2-cyclohexylmethyl-2H-pyrazol-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-cyclohexylmethyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- tert-Butyl bromoacetate
Uniqueness
5-tert-Butyl-2-cyclohexylmethyl-2H-pyrazol-3-ylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H25N3 |
---|---|
Molecular Weight |
235.37 g/mol |
IUPAC Name |
5-tert-butyl-2-(cyclohexylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C14H25N3/c1-14(2,3)12-9-13(15)17(16-12)10-11-7-5-4-6-8-11/h9,11H,4-8,10,15H2,1-3H3 |
InChI Key |
ZNURPYANUAZPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC2CCCCC2 |
Origin of Product |
United States |
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